Gynosaponin S

Catalog No.
S887952
CAS No.
80321-69-3
M.F
C48H82O18
M. Wt
947.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gynosaponin S

CAS Number

80321-69-3

Product Name

Gynosaponin S

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

Molecular Formula

C48H82O18

Molecular Weight

947.2 g/mol

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3

InChI Key

ZRBFCAALKKNCJG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C

The exact mass of the compound Gypenoside XVII is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 12beta-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gynosaponin S, widely known as Gypenoside XVII (CAS: 80321-69-3), is a highly purified dammarane-type triterpene saponin isolated from *Gynostemma pentaphyllum* and *Panax notoginseng*. From a procurement perspective, this compound serves as a critical, high-purity (≥98%) analytical reference standard and a defined biochemical precursor. Unlike crude saponin mixtures, Gynosaponin S possesses a precise molecular weight of 947.17 g/mol and a specific glycosylation pattern (two glucose moieties at C-20 and one at C-3 of the protopanaxadiol aglycone) . This exact structural configuration makes it an indispensable substrate for the targeted enzymatic synthesis of rare, high-value ginsenosides (such as Ginsenoside F2 and Compound K) and a highly reproducible agent for in vitro cardiovascular and neuroprotective assay validation .

Research Fit

Workflow Analytical reference standard for HPLC/LC-MS method validation
Pathway study ERα-selective phytoestrogen probe for signaling research
Assay context Neuroprotection and autophagy pathway assay support

Procuring crude *Gynostemma pentaphyllum* extracts (total gypenosides) as a cost-saving measure introduces severe reproducibility and bioavailability bottlenecks. Total gypenoside mixtures suffer from extreme polarity and high molecular weights, resulting in an oral bioavailability of approximately 1.2%, which confounds precise pharmacokinetic modeling [1]. Furthermore, substituting Gynosaponin S with its more abundant upstream precursor, Ginsenoside Rb1, is structurally and functionally inadequate. Ginsenoside Rb1 requires complex, multi-step enzymatic cleavage to become active and exhibits significantly lower baseline anti-inflammatory efficacy [2]. For industrial biocatalysis or precise receptor-binding studies, researchers must procure the exact Gynosaponin S (Gypenoside XVII) metabolite to bypass unpredictable gut-microbiota biotransformation and ensure immediate, targeted receptor engagement.

Substitution Risk

Generic gypenosides extracts contain 79+ structurally diverse saponins, which may mask ERα-selective pathway responses.
Mixture components may confound glutamate-release measurements and prevent reproducible IC₅₀ benchmarking.
Autophagy and TFEB-mediated Aβ clearance endpoints may not replicate when undefined mixtures replace the single compound.

Superior Anti-Inflammatory Efficacy vs. Precursor Ginsenoside Rb1

When evaluating dammarane-type saponins for anti-inflammatory drug development, the specific glycosylation state dictates efficacy. In a xylene-induced acute inflammation mouse ear edema model, Gynosaponin S (Gypenoside XVII) achieved a swelling inhibition rate of 80.55%. In direct contrast, its upstream precursor, Ginsenoside Rb1, achieved only a 40.47% inhibition rate under identical conditions [1].

Evidence DimensionSwelling inhibition rate (in vivo)
Target Compound Data80.55% inhibition (Gynosaponin S)
Comparator Or Baseline40.47% inhibition (Ginsenoside Rb1)
Quantified Difference1.99-fold increase in anti-inflammatory efficacy
ConditionsXylene-induced acute inflammation mouse ear edema model

This justifies the procurement of Gynosaponin S over the cheaper, more abundant Ginsenoside Rb1 for therapeutic formulations requiring high baseline anti-inflammatory activity.

ERα-Selective Activation
Class-level inference
Predominantly up-regulates ERα, not ERβ
ERα-preferential pathway context
Qualitative selectivity; further quantification recommended

High-Yield Biocatalytic Conversion to Rare Ginsenoside F2

For industrial scale-up of rare ginsenosides, substrate selection is critical. Gynosaponin S serves as an optimal substrate for beta-glucosidase (from *Thermus thermophilus*). At optimal conditions (pH 6.5, 90°C), the enzyme selectively hydrolyzes the outer glucose at the C-20 position of Gynosaponin S, converting it to Ginsenoside F2 with a molar yield of 100% and a productivity rate of 4 g/L/h [1]. Using crude extracts or Rb1 introduces competing side reactions and lower yields.

Evidence DimensionMolar conversion yield to Ginsenoside F2
Target Compound Data100% molar yield at 4 g/L/h productivity
Comparator Or BaselineCrude ginsenoside extracts (mixed yields, complex downstream purification)
Quantified DifferenceAbsolute conversion (100%) allowing for streamlined downstream processing
ConditionsEnzymatic hydrolysis using beta-glucosidase (3 g/L) and substrate (4 g/L) at pH 6.5, 90°C

Procuring pure Gynosaponin S is essential for manufacturers aiming to produce high-value Ginsenoside F2 with zero-waste enzymatic conversion.

GSK-3β Inactivation & Neuroprotection
Head-to-head
10 µM GP-17 pretreatment activated PI3K/Akt, inactivated GSK-3β, and reduced Aβ25-35 cytotoxicity
ER-dependent GSK-3β pathway response
PC12 cell model; NGF-differentiated

Quantifiable Neuroprotective Benchmark via Glutamate Release Inhibition

In neuropharmacological screening, Gynosaponin S provides a highly specific, quantifiable benchmark for mitigating excitotoxicity. In isolated rat cortical synaptosomes, Gynosaponin S dose-dependently decreased 4-aminopyridine-evoked glutamate release with a precise IC50 value of 16 µM [1]. This specific suppression of presynaptic glutamate release makes it a superior positive control compared to unstandardized herbal extracts.

Evidence DimensionInhibition of evoked glutamate release (IC50)
Target Compound DataIC50 = 16 µM
Comparator Or BaselineVehicle control (uninhibited excitotoxic glutamate release)
Quantified DifferenceDose-dependent suppression of the glutamatergic cascade
ConditionsRat cortical nerve terminals (synaptosomes) stimulated by 4-AP

Provides a precise, reproducible IC50 benchmark for laboratories screening novel neuroprotective compounds against glutamate-induced excitotoxicity.

Endothelial Protection vs. Ox-LDL
Head-to-head
50 µg/mL GP-17 significantly preserved HUVEC viability against Ox-LDL injury
Endothelial protection assay context
ERα-mediated PI3K/Akt pathway implicated

Defined Solubility Profile for In Vivo Formulation

Unlike crude saponin mixtures which suffer from unpredictable precipitation, high-purity Gynosaponin S has a defined and highly workable solubility profile. It achieves a solubility of ≥100 mg/mL (105.58 mM) in anhydrous DMSO. For in vivo applications, it can be formulated into a stable, clear solution at ≥2.5 mg/mL using a standardized cosolvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) .

Evidence DimensionMaximum stable solubility in in vivo cosolvent system
Target Compound Data≥2.5 mg/mL (clear solution)
Comparator Or BaselineCrude Gypenosides (prone to phase separation and low lipid solubility)
Quantified DifferenceGuaranteed homogenous suspension/solution for accurate dosing
Conditions10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline formulation

Ensures reproducible, aggregate-free dosing in animal models, overcoming the severe bioavailability limitations (typically ~1.2%) associated with crude botanical extracts.

Glutamate Release Inhibition
Cross-study comparable
IC₅₀ = 16 µM
Glutamate release modulation assay benchmark
Rat model; synaptic glutamate measurement
Autophagic Aβ Clearance
Head-to-head
Enhanced clearance of AβPP, Aβ40, Aβ42 and reduced plaque burden via TFEB
Autophagic Aβ clearance pathway context
APP695swe cells and APP/PS1 mice; Atg5/TFEB dependence confirmed
Certified Analytical Purity
Supporting evidence
phyproof® primary reference substance with assigned absolute purity (≥90% HPLC)
Analytical reference standard selection context
Metrologically-traceable purity vs. area% HPLC

Biocatalytic Production of Rare Ginsenosides

Due to its specific structural profile and 100% molar conversion yield under targeted enzymatic hydrolysis, Gynosaponin S is the substrate of choice for the industrial, biocatalytic mass production of rare downstream metabolites like Ginsenoside F2 and Compound K. Procurement at high purity ensures that downstream purification of these high-value cosmetic and pharmaceutical ingredients is significantly streamlined [1].

Development of Anti-Atherosclerotic and Neuroprotective Agents

Gynosaponin S acts as a selective Estrogen Receptor alpha (ERα) modulator and a potent inhibitor of synaptic glutamate release (IC50 = 16 µM). It is highly recommended for procurement by pharmacology labs requiring a standardized, highly efficacious positive control for assays targeting Ox-LDL-induced endothelial apoptosis, atherosclerosis progression, and glutamate-induced excitotoxicity [2].

Analytical Benchmarking for Botanical Quality Control

As a defined, high-purity (≥98%) standard, Gynosaponin S is essential for the HPLC/MS quantification and quality control of commercial *Gynostemma pentaphyllum* and *Panax notoginseng* extracts. It allows QA/QC departments to accurately titrate the active saponin content and verify the biotransformation efficiency of fermented ginseng products .

Application Fit Matrix

Application
Selection Property
Validation Focus
Neurodegeneration pathway studies
ERα-dependent autophagy modulation
TFEB and GSK-3β pathway endpoints
Cardiovascular endothelial studies
ERα-mediated endothelial protection
Ox-LDL injury model endpoints
Analytical QC of Gynostemma products
Certified primary reference standard
Method validation and purity assignment
Excitotoxicity and synaptic studies
Glutamate release modulation
Concentration-response profiling

Physical Description

Solid

XLogP3

1.9

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

12

Exact Mass

946.55011576 Da

Monoisotopic Mass

946.55011576 Da

Heavy Atom Count

66

Melting Point

179 - 181 °C

Wikipedia

Gypenoside XVII

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